molecular formula C21H13FN4 B12631053 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-

Cat. No.: B12631053
M. Wt: 340.4 g/mol
InChI Key: FJDTVKBADLEXTK-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazoloisoquinoline core, substituted with a 4-fluorophenyl group and a 3-pyridinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potential for various applications. Its structural features allow for versatile modifications, making it a valuable scaffold for drug development and other research endeavors .

Properties

Molecular Formula

C21H13FN4

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-pyridin-3-ylpyrazolo[3,4-f]isoquinoline

InChI

InChI=1S/C21H13FN4/c22-16-3-5-17(6-4-16)26-21-15(12-25-26)10-19(14-2-1-8-23-11-14)20-13-24-9-7-18(20)21/h1-13H

InChI Key

FJDTVKBADLEXTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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